molecular formula C12H15N5O3 B585295 Impureza A del Entecavir CAS No. 1367369-78-5

Impureza A del Entecavir

Número de catálogo: B585295
Número CAS: 1367369-78-5
Peso molecular: 277.28 g/mol
Clave InChI: QDGZDCVAUDNJFG-RNJXMRFFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Entecavir Impurity A is a compound with the molecular formula C12H15N5O3 . It is also known by other names such as 1-epi-Entecavir, (1R, 3S, 4R)-ent-Entecavir, and others . It is an impurity of Entecavir, which is a reverse transcriptase inhibitor used to prevent the hepatitis B virus from multiplying and reducing the amount of virus in the body .


Molecular Structure Analysis

The IUPAC name for Entecavir Impurity A is 2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one . The InChI and Canonical SMILES representations provide more details about its molecular structure . Further analysis of its molecular structure has been reported in some studies .


Chemical Reactions Analysis

While specific chemical reactions involving Entecavir Impurity A are not detailed in the retrieved papers, Entecavir itself is known to undergo various reactions in biological systems. For instance, it competes with deoxyguanosine triphosphate (dGTP) for uptake by the HBV DNA polymerase .


Physical And Chemical Properties Analysis

Entecavir Impurity A has a molecular weight of 277.28 g/mol . More specific physical and chemical properties such as solubility, melting point, etc., are not provided in the retrieved papers.

Aplicaciones Científicas De Investigación

Química Verde en el Análisis Farmacéutico

La impureza A del entecavir se ha utilizado en un enfoque de química verde para la identificación y cuantificación del entecavir utilizando espectroscopia infrarroja por transformada de Fourier (FT-IR) . Este método es respetuoso con el medio ambiente y reduce los residuos químicos y los costes asociados a la producción farmacéutica.

Detección Quiral en Espectrometría de Masas

Las propiedades quirales del compuesto se han aprovechado para la detección de impurezas estereoisoméricas mediante la coordinación con R-besivance y ZnII utilizando espectrometría de masas . Esta técnica es significativa para garantizar la pureza y la eficacia de los fármacos.

Evaluación de Patentes para Impurezas Diastereoméricas

La this compound también es importante en las evaluaciones de patentes, particularmente en lo que respecta a los métodos para identificar impurezas diastereoméricas, que son cruciales para el desarrollo de medicamentos seguros y eficaces .

Aplicaciones Oncológicas

La investigación sugiere que el 1-epi-Entecavir puede tener aplicaciones potenciales en oncología. Actúa como un inhibidor de la desmetilasa 5B específica de lisina (KDM5B), que se sobreexpresa en varios tumores y participa en la resistencia a los fármacos . Esto podría conducir a nuevas estrategias terapéuticas en el tratamiento del cáncer.

Terapia Antiviral para la Hepatitis B

Como aplicación principal, la this compound se utiliza en la terapia antiviral contra el virus de la hepatitis B (VHB), donde inhibe la ADN polimerasa del VHB y previene la proliferación viral .

Tratamiento de la Glomerulonefritis Asociada al VHB

El compuesto se ha evaluado por su eficacia y seguridad en el tratamiento de la glomerulonefritis asociada al virus de la hepatitis B (GN-VHB) con insuficiencia renal, mostrando promesa como terapia de primera línea .

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

1-epi-Entecavir is believed to interact with several enzymes, proteins, and other biomolecules. It is a guanosine nucleoside analogue, which suggests that it may interact with enzymes involved in nucleotide metabolism

Cellular Effects

Given its structural similarity to Entecavir, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These potential effects need to be confirmed through experimental studies.

Molecular Mechanism

As a guanosine nucleoside analogue, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that 1-epi-Entecavir is involved in, including any enzymes or cofactors it interacts with, are not well-characterized. Given its structural similarity to Entecavir, it may be involved in similar metabolic pathways .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Entecavir Impurity A involves the conversion of commercially available starting materials to the desired product through a series of chemical reactions.", "Starting Materials": [ "2,6-dichloropurine", "ethyl 3-bromopropionate", "sodium hydride", "triethylamine", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Step 1: 2,6-dichloropurine is reacted with sodium hydride and triethylamine in DMF to form the corresponding 2,6-dichloropurine nucleoside intermediate.", "Step 2: The nucleoside intermediate is then treated with ethyl 3-bromopropionate in the presence of triethylamine and acetic anhydride to form the corresponding ethyl ester intermediate.", "Step 3: The ethyl ester intermediate is then hydrolyzed with sulfuric acid to form the corresponding carboxylic acid intermediate.", "Step 4: The carboxylic acid intermediate is then treated with sodium nitrite and hydrochloric acid to form the corresponding nitroso intermediate.", "Step 5: The nitroso intermediate is then reduced with sodium hydroxide and methyl iodide to form Entecavir Impurity A." ] }

1367369-78-5

Fórmula molecular

C12H15N5O3

Peso molecular

277.28 g/mol

Nombre IUPAC

2-amino-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8-/m0/s1

Clave InChI

QDGZDCVAUDNJFG-RNJXMRFFSA-N

SMILES isomérico

C=C1[C@@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N

SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

SMILES canónico

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

Sinónimos

2-Amino-1,9-dihydro-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one;  Entecavir Isomer Impurity 3;  (1’R,3’R,4’S)-Entecavir Isomer; 

Origen del producto

United States

Synthesis routes and methods I

Procedure details

Acetonitril (30 ml) and 2N aqueous hydrochloric acid (23.3 ml) were added to the compound of formula (VI) obtained in Example 1-8 (1.38 g, 2.56 mmol) and stirred at 82° C. for 12 hrs with heating. After completion of the reaction, the resulting mixture was cooled to room temperature and washed with ethyl acetate to remove tritylcarbinol. The material thus obtained was neutralized to pH 6.8 by using 3N aqueous sodium hydroxide (13.6 ml) and stirred at 90° C. for 1 hr. The solution thus obtained was stirred with cooling slowly to room temperature and further stirred at room temperature for 1 hr to obtain crystal. The resulting material was cooled to 6° C. and stirred for 1 hr to obtain the title compound (0.554 g, yield: 73.1%).
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
23.3 mL
Type
reactant
Reaction Step Two
Name
( VI )
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
title compound
Yield
73.1%

Synthesis routes and methods II

Procedure details

A 2-L 3-necked round bottomed flask, oven dried and equipped with a mechanical stirrer, an addition funnel, temperature probe, and argon inlet, was charged with compound 71 (34.1 g, 86.2 moles), acetic acid (40.4 mL, 8 eq) and acetic acid-boron trifluoride complex (38 mL). The reaction mixture was heated to 95° C., stirred for 4 hours and then cooled to room temperature. The reaction mixture was diluted with MeOH (200 mL) and quenched with aqueous KOH (10 N, ˜220 mL) to adjust the pH to about 9.5. Potassium bicarbonate (17.9 g) followed by aqueous hydrogen peroxide (30 wt. %, 39 g) was added to the solution. The resulting solution was warmed to 70° C. and stirred for 10 hours. The reaction was cooled to 5–10° C. Sodium bisulfite (16.2 g) was added portion-wise over 30 minutes. The reaction mixture was concentrated in vacuo to remove most of the MeOH. The resulting yellow semi-solid was cooled to −5° C. and concentrated HCl (˜55 mL) added to adjust the pH to 0.15. The resulting solution was extracted with EtOAc (500 mL) and aqueous KOH (10 N, ˜48 mL) added to adjust the pH to ˜11. The solution was stirred for 1 hour and then the pH was adjusted to ˜7 with HCl (4 mL). The reaction mixture was stirred at room temperature for 1 hour and at ˜5° C. for 3 hours. The solid was collected by filtration and dried under high vacuum for 16 hours. The solid was redissolved in water (600 mL) at 90° C. The clear solution was cooled to ˜60–55° C. and seeded with 21. The solution was allowed to cool to room temperature for 5 hours. The resulting white crystalline solid was collected by filtration and dried under vacuum at 50° C. for 16 hours to afford the title compound (12.9 g).
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
title compound

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.